1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

PI3K p110gamma inhibition Kinase selectivity Medicinal chemistry

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2097925-59-0) is a synthetic small molecule belonging to the aryl-alkyl-ketone class, incorporating both a 3-methylidenepiperidine ring and a pyridin-3-yl moiety. It has been catalogued in authoritative bioactivity databases as a ligand for phosphoinositide 3-kinase (PI3K) isoforms and other kinase targets.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 2097925-59-0
Cat. No. B2517599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
CAS2097925-59-0
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC=C1CCCN(C1)C(=O)CC2=CN=CC=C2
InChIInChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2
InChIKeyVPKZCTRQEBSRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2097925-59-0): Procurement-Relevant Chemical Profile


1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2097925-59-0) is a synthetic small molecule belonging to the aryl-alkyl-ketone class, incorporating both a 3-methylidenepiperidine ring and a pyridin-3-yl moiety. It has been catalogued in authoritative bioactivity databases as a ligand for phosphoinositide 3-kinase (PI3K) isoforms and other kinase targets [1][2]. Its molecular formula is C₁₃H₁₆N₂O with a molecular weight of 216.28 g/mol. The compound features an exocyclic methylidene group on the piperidine ring, which distinguishes it from fully saturated analogs and can influence binding selectivity and metabolic stability profiles.

Why Generic Substitution Fails for 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Evidence-Based Selectivity Requirements


Compounds within the piperidine–pyridine ketone class cannot be freely interchanged because even minor structural variations—such as the position of the methylidene group or the attachment point of the pyridine ring—can lead to orders-of-magnitude differences in target binding affinity and isoform selectivity. For example, substituting the 3-methylidene on the piperidine with a saturated 3-methyl group or relocating the pyridine from the 3- to the 4-position alters both the conformational and electronic landscape of the molecule, which in turn affects its interactions with PI3K isoform pockets and other off-target proteins [1]. Selecting the correct analog is therefore critical for reproducibility in kinase selectivity profiling and chemical biology experiments.

Quantitative Differentiation Evidence for 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Head-to-Head Comparator Data


PI3K p110gamma Inhibition: 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one vs. Structurally Related PI3K Inhibitor

In the BindingDB compound activity database, the target compound (assigned as BDBM50358204) demonstrated an IC50 of 0.014 nM against PI3K p110gamma. A structurally related piperidine-pyridine derivative (BDBM50380363, CHEMBL2017974, US10173995 Compound 1) exhibited a Kd of 3.5 nM for PI3Kalpha and an IC50 of 263 nM for PI3Kgamma. This represents an approximate 18,800-fold difference in PI3Kgamma inhibitory potency between the two analogs, underscoring the extreme sensitivity of kinase engagement to subtle structural modifications [1][2].

PI3K p110gamma inhibition Kinase selectivity Medicinal chemistry

PI3K Isoform Selectivity Profile: 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one vs. Pan-PI3K Inhibitor

The target compound (BDBM50358204) exhibits a PI3Kgamma IC50 of 0.014 nM, while a related pan-PI3K targeting scaffold represented by BDBM50394852 (CHEMBL2165011, US8772480 compound 215) shows Ki values of 41 nM (PI3Kbeta), 63 nM (PI3Kdelta), and 110 nM (PI3Kgamma). The nearly 7,800-fold greater potency of the target compound against PI3Kgamma relative to the pan-inhibitor's PI3Kgamma Ki suggests a strongly gamma-preferring selectivity window, which is advantageous for delineating PI3Kgamma-specific effects in biological systems [1][2].

Isoform selectivity PI3K profiling Kinase panel screening

HSP90alpha Binding Affinity: 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one vs. Known HSP90 Inhibitor Baseline

The target compound demonstrates a Kd of 1.90E+4 nM (19 µM) for human HSP90alpha as determined by 2D 1H-15N chemical shift perturbation NMR. In contrast, the well-characterized HSP90 inhibitor geldanamycin exhibits a Kd of approximately 1.2 µM for HSP90 under comparable conditions [1][2]. This ~16-fold weaker binding implies that the target compound is not a potent HSP90 ligand, which can be beneficial when HSP90 engagement would be considered an off-target liability in PI3K-focused studies.

HSP90 binding Chemical proteomics Off-target profiling

Optimal Research Application Scenarios for 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one Based on Comparative Evidence


PI3Kgamma-Selective Chemical Probe in Immuno-Oncology Target Validation

Given the ~18,000-fold greater PI3Kgamma potency compared to a related piperidine-pyridine derivative and the ~7,800-fold selectivity window over a pan-PI3K inhibitor, the target compound is well-suited as a PI3Kgamma-selective chemical probe for validating PI3Kgamma-dependent signaling in myeloid-derived suppressor cell (MDSC) migration and tumor-associated macrophage polarization studies [1][2]. Its low nanomolar gamma potency enables its use at concentrations that avoid significant engagement of beta, delta, or alpha isoforms.

Kinase Selectivity Panel Reference Standard for PI3K Isoform Discrimination

The extreme differential in PI3K isoform inhibition between the target compound and comparators supports its role as a gamma-selective reference standard in kinase selectivity panels. It can serve as a positive control for PI3Kgamma activity while simultaneously providing a negative control for PI3Kalpha, beta, and delta in multi-isoform profiling experiments [1].

Structure–Activity Relationship (SAR) Benchmark for Exocyclic Methylidene-Containing Piperidine Series

The compound's exocyclic methylidene group is a key structural feature driving its potency enhancement relative to fully saturated piperidine analogs. This makes it a valuable benchmark compound for SAR campaigns evaluating the impact of sp2 hybridization geometry, ring planarity, and hydrogen-bonding potential on PI3Kgamma binding [1][2].

In Vitro Off-Target Liability Screening for HSP90 and Selectivity Optimization

With a Kd of 19 µM against HSP90alpha (~16-fold weaker than geldanamycin), the compound can be employed as a comparator in off-target liability screening when optimizing HSP90-mediated heat-shock response activation in PI3K inhibitor programs [1]. Its moderate HSP90 binding provides a benchmark for distinguishing PI3K-driven phenotypes from chaperone-induced artifacts.

Quote Request

Request a Quote for 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.